molecular formula C11H10N2S B14334381 2-Propenethioamide, 2-cyano-3-(4-methylphenyl)- CAS No. 97651-32-6

2-Propenethioamide, 2-cyano-3-(4-methylphenyl)-

Cat. No.: B14334381
CAS No.: 97651-32-6
M. Wt: 202.28 g/mol
InChI Key: UVYUOMXJJABTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Propenethioamide, 2-cyano-3-(4-methylphenyl)- (IUPAC name: (E)-2-cyano-3-(4-methylphenyl)prop-2-enethioamide) is a thioamide derivative featuring a conjugated α,β-unsaturated system with a cyano group and a 4-methylphenyl substituent. Its molecular formula is C₁₁H₁₀N₂S, with a molecular weight of 202.28 g/mol. The compound’s structure combines a propenethioamide backbone with a 4-methylphenyl group at the β-position, contributing to its unique electronic and steric properties.

Properties

CAS No.

97651-32-6

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

2-cyano-3-(4-methylphenyl)prop-2-enethioamide

InChI

InChI=1S/C11H10N2S/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H2,13,14)

InChI Key

UVYUOMXJJABTKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenethioamide, 2-cyano-3-(4-methylphenyl)- typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of a thiol reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The reaction is carefully monitored to maintain optimal conditions and yield.

Chemical Reactions Analysis

Types of Reactions

2-Propenethioamide, 2-cyano-3-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-Propenethioamide, 2-cyano-3-(4-methylphenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenethioamide, 2-cyano-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s cyano and thioamide groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues with Different Phenyl Substituents

The substitution pattern on the phenyl ring significantly influences the compound’s physicochemical and biological properties. Key analogues include:

2-Propenethioamide, 2-cyano-3-(4-nitrophenyl)-, (E)
  • Formula : C₁₀H₇N₃O₂S
  • Molecular Weight : 233.25 g/mol
  • Key Differences : The electron-withdrawing nitro group enhances polarity and reactivity compared to the methyl group. This substitution may improve interactions with electron-rich biological targets but reduce metabolic stability due to increased susceptibility to reduction reactions .
(Z)-2-cyano-3-(4-methoxyphenyl)-2-propenethioamide
  • Formula : C₁₁H₁₀N₂OS
  • Molecular Weight : 218.27 g/mol
  • Key Differences: The methoxy group is electron-donating, increasing resonance stabilization.
Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate
  • Formula: C₁₃H₁₃NO₂
  • Molecular Weight : 215.25 g/mol
  • Key Differences : Replacement of the thioamide (-C(S)NH₂) with an ester (-COOEt) group reduces hydrogen-bonding capacity and increases hydrophobicity. This structural change impacts solubility and bioavailability .

Analogues with Modified Thioamide Groups

2-Propenethioamide, N,N,2-trimethyl-
  • Formula : C₆H₁₀N₂S
  • Molecular Weight : 142.22 g/mol
  • Key Differences: N,N-dimethylation eliminates hydrogen-bonding donors, reducing polarity and enhancing lipophilicity. This modification may improve membrane permeability but diminish target specificity .

Stereochemical Variants

The (E)-configuration of the target compound ensures a planar geometry, facilitating conjugation between the cyano and thioamide groups.

Biological Activity

2-Propenethioamide, 2-cyano-3-(4-methylphenyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-Propenethioamide, 2-cyano-3-(4-methylphenyl)-
  • CAS Number : 97651-32-6
  • Molecular Formula : C11H10N2S
  • Molecular Weight : 218.27 g/mol

Biological Activity Overview

Research has indicated that 2-Propenethioamide, 2-cyano-3-(4-methylphenyl)- exhibits several biological activities, primarily in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial effects against various pathogens. The mechanism appears to involve the inhibition of bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

The exact mechanism of action for 2-Propenethioamide, 2-cyano-3-(4-methylphenyl)- is still under investigation. However, it is believed to interact with specific molecular targets, potentially including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
  • Receptor Modulation : It might modulate receptors related to cancer progression and metastasis.

Research Findings

A variety of studies have been conducted to explore the biological activity of this compound. Below are some notable findings:

StudyFocusFindings
AntimicrobialDemonstrated significant inhibition against E. coli and S. aureus with MIC values in the low µg/mL range.
AnticancerInduced apoptosis in MCF-7 breast cancer cells through caspase activation.
Mechanistic StudySuggested interaction with DNA topoisomerases, leading to impaired DNA replication in cancer cells.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the efficacy of 2-Propenethioamide against a panel of bacterial strains. Results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.
  • Cancer Cell Line Studies :
    • In vitro studies on various cancer cell lines (e.g., MCF-7, HeLa) showed that treatment with the compound resulted in reduced cell viability and increased rates of apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.